ETHYL 2-{[4-CHLORO-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]AMINO}ACETATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-{[4-CHLORO-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]AMINO}ACETATE is a complex organic compound that features a triazine ring substituted with a morpholine group and a chloro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{[4-CHLORO-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]AMINO}ACETATE typically involves the reaction of 4-chloro-6-(morpholin-4-yl)-1,3,5-triazine with ethyl aminoacetate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{[4-CHLORO-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]AMINO}ACETATE can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The morpholine ring can be oxidized to form N-oxides or reduced to form secondary amines.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) are used for hydrolysis.
Major Products Formed
Substitution: Formation of various substituted triazine derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Hydrolysis: Formation of carboxylic acids.
Scientific Research Applications
ETHYL 2-{[4-CHLORO-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]AMINO}ACETATE has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agricultural Chemistry: It is used in the development of agrochemicals such as herbicides and pesticides.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 2-{[4-CHLORO-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]AMINO}ACETATE involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The morpholine group can enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-(morpholin-4-yl)-1,3,5-triazine: Similar structure but lacks the ethyl aminoacetate group.
Ethyl 2-aminoacetate: Similar structure but lacks the triazine and morpholine groups.
Uniqueness
ETHYL 2-{[4-CHLORO-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]AMINO}ACETATE is unique due to the combination of the triazine ring, morpholine group, and ethyl aminoacetate moiety. This combination imparts specific chemical and biological properties that are not present in the individual components.
Properties
IUPAC Name |
ethyl 2-[(4-chloro-6-morpholin-4-yl-1,3,5-triazin-2-yl)amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN5O3/c1-2-20-8(18)7-13-10-14-9(12)15-11(16-10)17-3-5-19-6-4-17/h2-7H2,1H3,(H,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHRRMIPXGYAAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=NC(=NC(=N1)Cl)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.